

Crystal Structure of 4-Bromo-2-methylaniline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4-Bromo-2-methylaniline** derivatives, focusing on Schiff base compounds. The document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and presents a visual workflow for crystal structure determination. This information is intended to support researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development.

Introduction

4-Bromo-2-methylaniline is a versatile building block in organic synthesis, and its derivatives, particularly Schiff bases, are of significant interest due to their potential applications in various fields, including materials science and medicinal chemistry. The determination of their crystal structure through single-crystal X-ray diffraction provides crucial insights into their three-dimensional arrangement, intermolecular interactions, and structure-property relationships. This guide focuses on the crystallographic data and experimental methodologies related to these compounds.

Crystallographic Data of 4-Bromo-2-methylaniline Schiff Base Derivatives

The following table summarizes the crystallographic data for a selection of **4-Bromo-2-methylaniline** Schiff base derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
(E)-4-bromo-N-{{(E)-3-[(4-bromo-2-methylphenyl)iminomethyl]butan-2-ylidene}-2-methylaniline}	C ₁₈ H ₁₈ Br ₂ N ₂	Orthorhombic	Pbca	13.625(13)	7.495(7)	17.029(17)	90	90	90	4	[1][2]
(E)-4-bromo-N-(2,3,4-trimethoxybenzylidene)	C ₁₆ H ₁₆ BrNO ₃	Triclinic	P-1	7.9103(3)	9.9902(4)	10.7821(3)	93.068(3)	108.568(3)	109.679(3)	2	[3][4]

ene)

anilin

e

(E)-4

-

Brom

o-N-

(2-

chlor

oben

zylid

ene)

anilin

e

C₁₃H₉BrCl
NMon
oclini
cP2₁/
n15.2
43(1
3)4.02
0(4)20.1
42(1
8)

90

103.
248(8)

90

4

[\[5\]](#)

N-

[(E)-

4-

Brom

oben

zylid

ene]-

2,3-

dime

thyla

niline

C₁₅H₁₄Br
NMon
oclini
cP2₁/
c12.9
45(9)7.85
7(5)14.4
97(1
0)

90

113.
384(8)

90

4

[\[6\]](#)

Experimental Protocols

This section details the methodologies for the synthesis of **4-Bromo-2-methylaniline** Schiff base derivatives and the subsequent determination of their crystal structure by single-crystal X-ray diffraction.

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives of **4-Bromo-2-methylaniline** is typically achieved through the condensation reaction between the aniline and a suitable aldehyde or ketone.

General Procedure:

A solution of **4-bromo-2-methylaniline** in a suitable solvent (e.g., ethanol, methanol) is added to a solution of the carbonyl compound in the same solvent. The reaction mixture is then refluxed for a period of time, often with a catalytic amount of acid (e.g., acetic acid, formic acid). Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration. Recrystallization from an appropriate solvent system is then performed to obtain high-purity crystals suitable for X-ray diffraction.^{[5][6]}

Example Synthesis of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline:^[2]

- To a stirred solution of 2,3-butanedione (1.2 mmol) and **4-bromo-2-methylaniline** (2.4 mmol) in methanol (25 ml), formic acid (0.5 ml) was added.
- The mixture was refluxed for 24 hours.
- After cooling, the precipitate was separated by filtration.
- The solid was recrystallized from a dichloromethane/cyclohexane mixture (6:1 v/v), washed with cold ethanol, and dried under vacuum to yield the final product.

Single-Crystal X-ray Diffraction

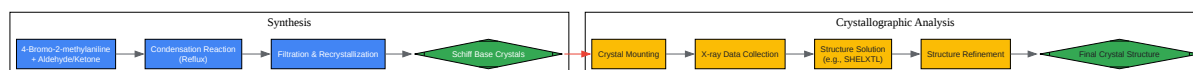
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

- **Crystal Selection and Mounting:** A suitable single crystal with well-defined faces and free of defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-rays (commonly Mo K α or Cu K α radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.^{[3][5]}

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.[1][5]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of **4-Bromo-2-methylaniline** derivatives.



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Caption: Experimental workflow for synthesis and crystallographic analysis.

This guide provides a foundational understanding of the crystal structure of **4-Bromo-2-methylaniline** derivatives. The presented data and protocols can serve as a valuable resource for the design and synthesis of new compounds with tailored properties for various scientific and industrial applications.

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